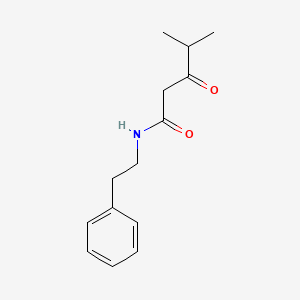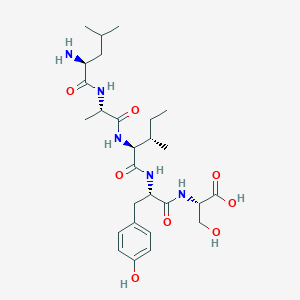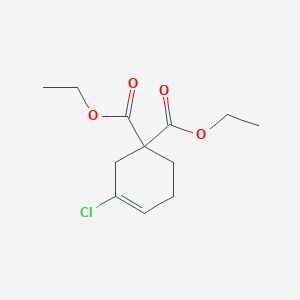![molecular formula C12H10BrNO4 B14242638 1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione CAS No. 594857-18-8](/img/structure/B14242638.png)
1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure with a bromo(phenyl)acetyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with bromo(phenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize by-products and reduce costs.
化学反応の分析
Types of Reactions
1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The phenylacetyl group can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical choices.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Hydrolysis: Products are the corresponding carboxylic acid and alcohol.
科学的研究の応用
1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
Biological Studies: Its derivatives can be used to study enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromo(phenyl)acetyl group can interact with the active site of enzymes, leading to inhibition. The pyrrolidine-2,5-dione core can also interact with biological targets, affecting their function.
類似化合物との比較
Similar Compounds
N-Bromosuccinimide (NBS): Similar in structure but lacks the phenylacetyl group.
Pyrrolidine-2,5-dione Derivatives: Various derivatives exist with different substituents on the pyrrolidine ring.
Uniqueness
1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione is unique due to the presence of both the bromo(phenyl)acetyl group and the pyrrolidine-2,5-dione core. This combination imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
594857-18-8 |
|---|---|
分子式 |
C12H10BrNO4 |
分子量 |
312.12 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 2-bromo-2-phenylacetate |
InChI |
InChI=1S/C12H10BrNO4/c13-11(8-4-2-1-3-5-8)12(17)18-14-9(15)6-7-10(14)16/h1-5,11H,6-7H2 |
InChIキー |
UEARQMMURNPGJZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)C(C2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


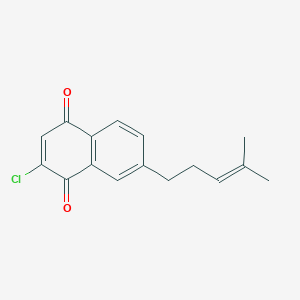
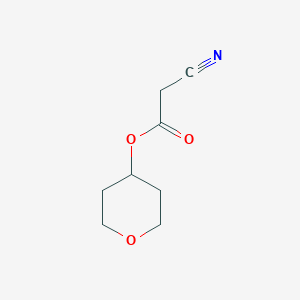

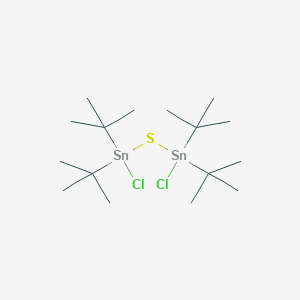
![2-[4-(Hexadecyloxy)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14242576.png)
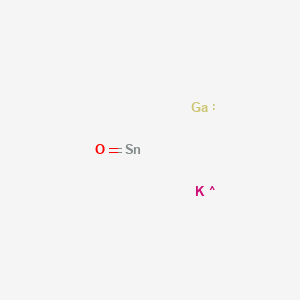
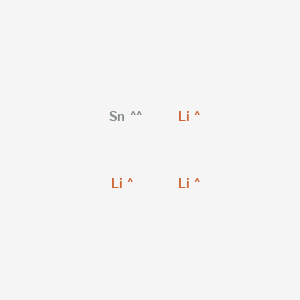
![2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14242610.png)
![2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione](/img/structure/B14242621.png)
![N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242629.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14242649.png)
